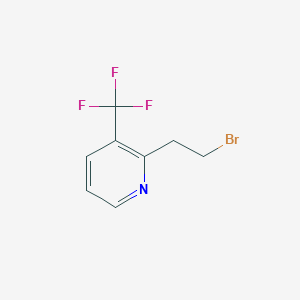![molecular formula C11H9ClN2O B13118754 (6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
(6-Chloro-[3,4'-bipyridin]-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a chloro substituent at the 6th position and a hydroxymethyl group at the 5th position of the bipyridine ring system. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
The synthesis of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bipyridine core, which can be achieved through various methods such as the Ullmann coupling reaction or the Suzuki-Miyaura coupling reaction.
Hydroxymethylation: The hydroxymethyl group is introduced at the 5th position through a hydroxymethylation reaction, which involves the use of formaldehyde and a suitable base like sodium hydroxide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted bipyridines.
Applications De Recherche Scientifique
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol can be compared with other similar compounds, such as:
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol: Similar structure but with different positional isomerism.
(6-Chloro-[4,4’-bipyridin]-5-yl)methanol: Another positional isomer with different chemical properties.
(6-Chloro-[3,4’-bipyridin]-5-yl)ethanol: Similar compound with an ethyl group instead of a hydroxymethyl group.
The uniqueness of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
(2-chloro-5-pyridin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(7-15)5-9(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2 |
Clé InChI |
LPLHPBKUGJMCSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


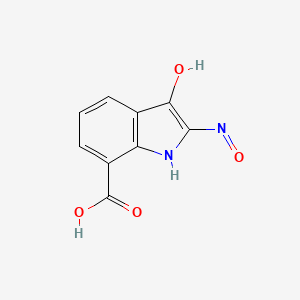

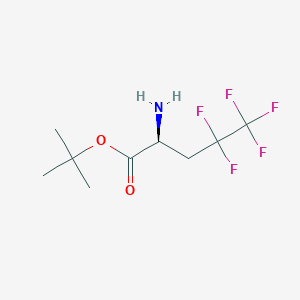
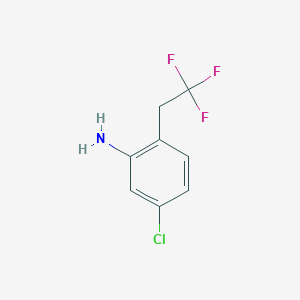
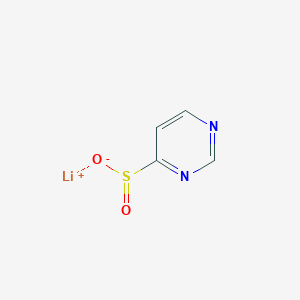
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
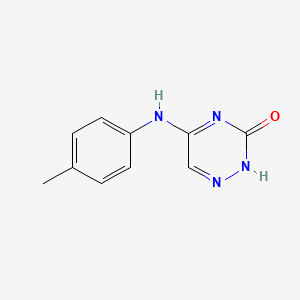
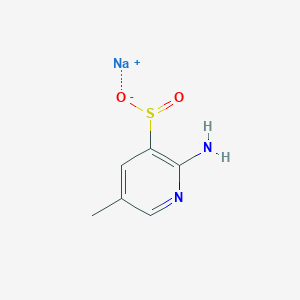

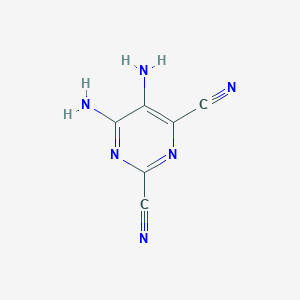
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)


